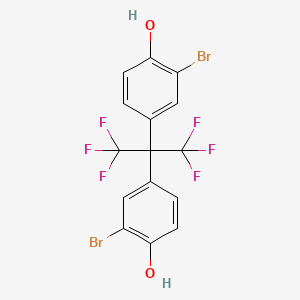
4,4'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(2-bromophenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is a complex organic compound characterized by the presence of phenol groups substituted with bromine and trifluoromethyl groups. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] typically involves the reaction of 2-bromophenol with hexafluoroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 2-bromophenol, hexafluoroacetone, sodium hydroxide.
Conditions: The reaction is conducted in an organic solvent such as dichloromethane at a temperature range of 0-25°C.
Procedure: The reactants are mixed and stirred for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Quinones.
Reduction: Phenol derivatives with hydrogen replacing bromine.
Substitution: Phenol derivatives with various functional groups replacing bromine.
Applications De Recherche Scientifique
Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Employed in the production of specialty polymers and advanced materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The phenol groups can undergo redox reactions, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitro-]
- Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-chloro-]
- Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-methyl-]
Uniqueness
Phenol, 4,4’-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis[2-bromo-] is unique due to the presence of bromine atoms, which impart distinct reactivity and potential for halogen bonding. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of brominated organic compounds.
Propriétés
Numéro CAS |
189039-61-0 |
|---|---|
Formule moléculaire |
C15H8Br2F6O2 |
Poids moléculaire |
494.02 g/mol |
Nom IUPAC |
2-bromo-4-[2-(3-bromo-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenol |
InChI |
InChI=1S/C15H8Br2F6O2/c16-9-5-7(1-3-11(9)24)13(14(18,19)20,15(21,22)23)8-2-4-12(25)10(17)6-8/h1-6,24-25H |
Clé InChI |
ZATJKMJHMPMKKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)Br)(C(F)(F)F)C(F)(F)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


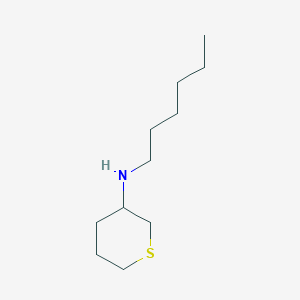
![3-[(2-Chlorophenyl)methyl]azetidine](/img/structure/B15092580.png)
![6-[Methyl(propan-2-yl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B15092583.png)
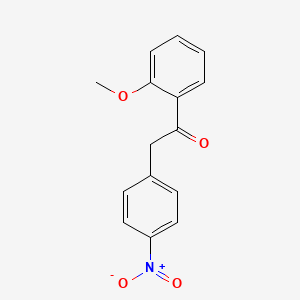
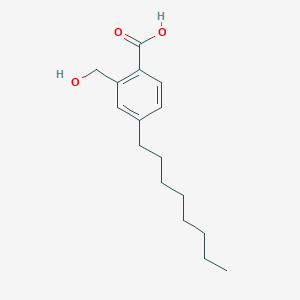
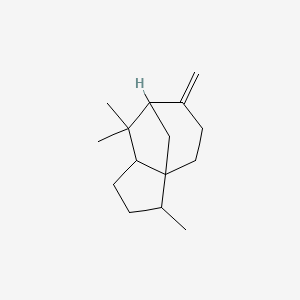

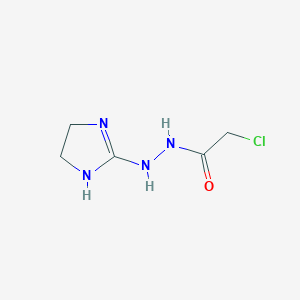
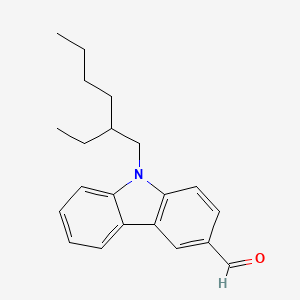

![Chloro[(S)-(-)-2,2'-bis[diphenylphosphino]-1,1'-binaphthyl][(S)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine]ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B15092642.png)
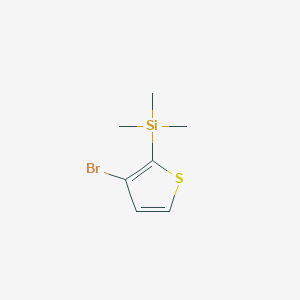
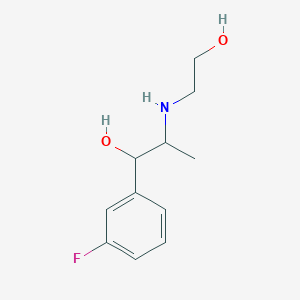
![5,7-dimethyl-2,3-dihydro-4H-furo[3,4-e][1,2,3]thiadiazin-4-one 1,1-dioxide](/img/structure/B15092654.png)
